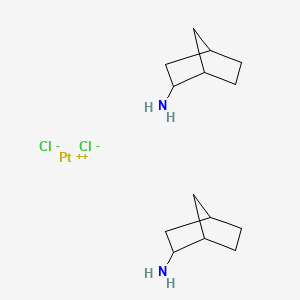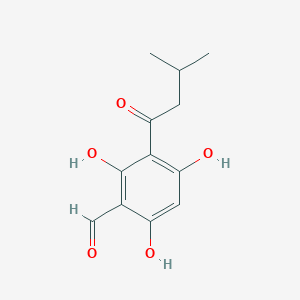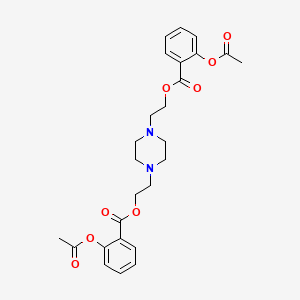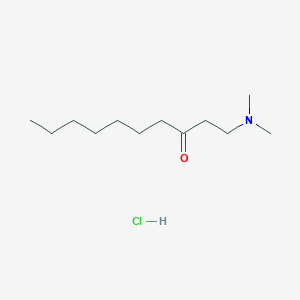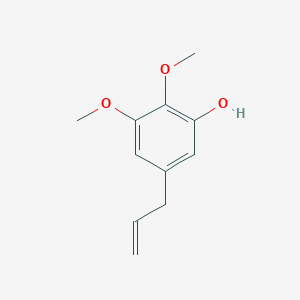
2-Hydrazinyl-4-phenyl-1,3-selenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-phenyl-1,3-selenazole is a heterocyclic compound containing selenium. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Selenium-containing heterocycles, such as this compound, have garnered attention for their potential pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenyl-1,3-selenazole typically involves the Hantzsch-type condensation reaction. This method includes the reaction of aroyl-selenosemicarbazide with α-halogenocarbonyl derivatives in solvents like DMF and anhydrous acetone. The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-phenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other selenium-containing heterocycles.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-phenyl-1,3-selenazole involves its interaction with biological targets. The compound has been shown to inhibit the synthesis of nitric acid and act as an antagonist for histamine H2 receptors . Additionally, it exhibits antioxidant properties, which contribute to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
2-Hydrazinyl-4-phenyl-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-Amino-4-phenyl-1,3-selenazole: Lacks the hydrazinyl group but retains the selenazole core.
Uniqueness: 2-Hydrazinyl-4-phenyl-1,3-selenazole is unique due to the presence of both the hydrazinyl group and the selenium atom in its structure. This combination imparts distinct biological activities, such as enhanced cytotoxicity and antioxidant properties, compared to its sulfur analogs .
Properties
CAS No. |
73753-34-1 |
|---|---|
Molecular Formula |
C9H9N3Se |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
(4-phenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3Se/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
InChI Key |
DEBPJAPNJASJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



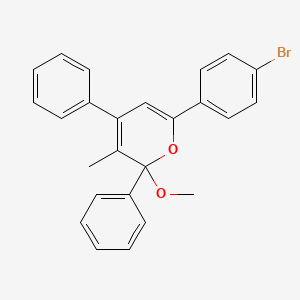
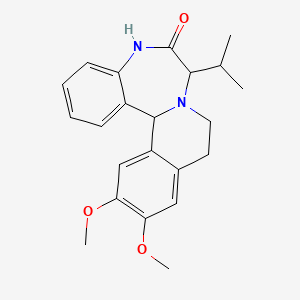
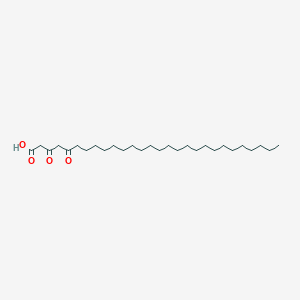
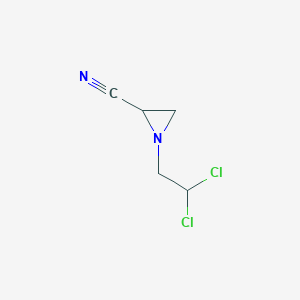
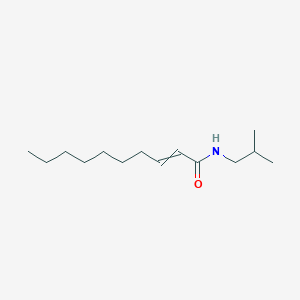
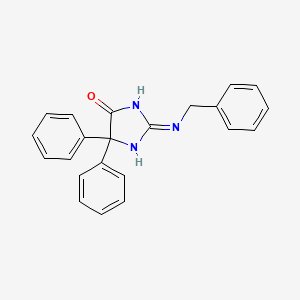
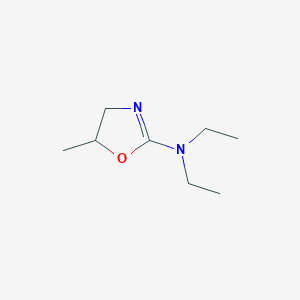
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
